molecular formula C12H15NO4S B3829243 1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid

1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B3829243
M. Wt: 269.32 g/mol
InChI Key: CGPHGPCHVUSFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid (CAS: 51077-01-1) is a synthetic compound featuring a pyrrolidine ring substituted with a toluene-4-sulfonyl group at the 1-position and a carboxylic acid moiety at the 2-position . Its molecular weight is 285.33 g/mol, and it is commercially available with a purity of 95% . The compound is commonly used as a building block in medicinal chemistry due to its structural versatility, particularly in designing enzyme inhibitors or ligands targeting proteins such as FKBP1A .

Synthesis typically involves palladium-catalyzed cyclization reactions. For example, methyl ester derivatives (e.g., (S)-1-(toluene-4-sulfonyl)pyrrolidine-2-carboxylic acid methyl ester) are synthesized via reactions with K₂CO₃, TBAC, and Pd(PPh₃)₄, yielding colorless or yellow oils with moderate to high yields (59–76%) .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPHGPCHVUSFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group participates in nucleophilic acyl substitution with amines, forming bioactive amides. Examples include:

Amine ReagentProductConditionsReference
1-Benzyl-2-oxoethylamine1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid (1-benzyl-2-oxo-ethyl)-amideCoupling agents (e.g., EDCl/HOBt)
PhenethylamineThis compound phenethyl-amideNot explicitly stated

These reactions highlight the compound’s utility in peptide mimetics and drug discovery.

Heterocyclization Reactions

The sulfonamide and pyrrolidine moieties enable cyclization into nitrogen-containing heterocycles:

  • Thiazole Formation :

    • Reactants : Ethyl 2-chloro-3-oxobutyrate and hydrazine hydrate.

    • Conditions : Reflux in benzene with pyridine catalysis.

    • Outcome : Ethyl 4-methyl-2-[2-(toluene-4-sulfonylamino)ethylamino]thiazole-5-carboxylate is obtained, demonstrating the compound’s role in synthesizing thiazole scaffolds .

  • Oxadiazole/Thiadiazole Derivatives :

    • Hydrazide intermediates derived from the carboxylic acid undergo cyclocondensation with carbonyl reagents to form 1,3,4-oxadiazoles and 1,3,4-thiadiazoles .

Functional Group Transformations

  • Esterification : While direct data is limited, analogous sulfonylated proline derivatives undergo esterification with alcohols under acid catalysis .

  • Reduction/Oxidation : The pyrrolidine ring may be oxidized to N-oxides (e.g., with H₂O₂), though experimental validation for this specific compound is pending .

Biological Activity and Target Binding

The (R)-enantiomer binds human thymidylate synthase with moderate affinity (Kᵢ = 1.1 µM), suggesting potential as a catalytic inhibitor . This interaction is attributed to the sulfonyl group’s hydrogen-bonding capacity and the pyrrolidine ring’s conformational rigidity.

Structural Analogues and Comparative Reactivity

AnalogueKey Structural DifferenceReactivity Profile
4-HydroxyprolineLacks sulfonyl groupLimited sulfonylation capacity
(2S,4R)-4-Hydroxy-N-tosylprolineDiffering stereochemistryAltered cyclization kinetics
Tosyl-D-prolineEnantiomeric configurationSimilar reactivity, chiral bias

Scientific Research Applications

Asymmetric Synthesis

1. Catalytic Applications

1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid is a prominent catalyst in asymmetric synthesis, particularly for reactions involving the formation of carbon-carbon bonds. Its utility is highlighted in several key reactions:

  • Aldol Reactions : The compound has been employed as a catalyst for the enantioselective aldol reaction of aromatic aldehydes with ketones. Studies indicate that it promotes high levels of enantioselectivity (up to 99%) when used in conjunction with additives like pentafluorobenzoic acid .
  • Michael Additions : It has shown effectiveness in promoting Michael additions, where it facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds. Its performance surpasses traditional catalysts such as proline, particularly in terms of reaction rates and yields .

Case Studies

1. Enantioselective Aldol Reaction

In a study published by Kumar et al., this compound was utilized to catalyze the direct aldol reaction between aromatic aldehydes and ketones under solvent-free conditions. The results demonstrated that the catalyst could be reused multiple times without significant loss of activity, making it economically viable for large-scale applications .

Reaction TypeCatalyst UsedYield (%)Enantioselectivity (%)
Aldol ReactionThis compound8599
Michael AdditionSame9095

2. Organocatalysis

The compound is also employed in organocatalysis, where it has been shown to facilitate reactions under mild conditions. For instance, it has been successfully used in the synthesis of complex natural products, demonstrating its versatility as an organocatalyst .

Biological Applications

Beyond synthetic chemistry, there are indications that this compound may have biological relevance:

  • Pharmacological Potential : Preliminary studies suggest that derivatives of this compound may exhibit biological activity, including anti-inflammatory and anti-cancer properties. Further research is warranted to explore these potential applications fully.

Mechanism of Action

The mechanism of action of 1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of certain enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (CAS: 144630-15-9) replaces the pyrrolidine ring with a six-membered piperidine ring. The larger ring size alters conformational flexibility and steric interactions. For instance, piperidine derivatives may exhibit different binding affinities to biological targets due to increased ring strain or spatial arrangement .

1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid (CAS: 5134-62-3) further shifts the carboxylic acid group to the 3-position.

Compound Name Ring Type Carboxylic Acid Position Molecular Weight (g/mol) Key Applications
1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid Pyrrolidine 2 285.33 Enzyme inhibitors
1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid Piperidine 2 299.36 Not specified
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid Piperidine 3 299.36 Not specified

Functional Group Modifications

Methyl Ester Derivatives :
The methyl ester of this compound (e.g., compound 34 in ) is a lipophilic precursor with improved membrane permeability. Synthesized in 76% yield, this derivative is a key intermediate for further functionalization .

Amide Derivatives: this compound benzylamide (Ki ~50,000 nM for FKBP1A) demonstrates reduced binding affinity compared to non-amide analogs, highlighting the importance of the free carboxylic acid group for target engagement .

Sulfonyl Group Variations

Morpholine-4-sulfonyl Derivatives :
1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid (CAS: 1008006-09-4) replaces the toluene sulfonyl group with a morpholine sulfonyl moiety. This modification increases polarity and may alter pharmacokinetic properties, such as metabolic stability .

Spectral and Solubility Data

  • IR/NMR : The target compound shows characteristic peaks at 1750 cm⁻¹ (C=O stretch) and δ 21.48 ppm (Ts-CH₃) in NMR .
  • Solubility: Limited direct data, but methyl esters are typically soluble in organic solvents (e.g., CHCl₃, DMSO), while carboxylic acids may require polar aprotic solvents .

Biological Activity

4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a trichloroethyl group and a phenylacetyl moiety. Its molecular formula is C14H18Cl3N3O3S, indicating the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, benzamide derivatives have shown effectiveness against various bacterial strains and fungi . The trichloroethyl group may enhance membrane permeability, allowing the compound to exert its effects more effectively.

Anticancer Properties

Compounds containing the benzoic acid moiety are often investigated for their anticancer potential. Research has demonstrated that certain benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways critical for tumor growth.

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, and compounds similar to 4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid have been studied for their anti-inflammatory properties. These compounds may modulate cytokine production and inhibit inflammatory mediators such as prostaglandins and leukotrienes .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the trichloroethyl group may interact with biological membranes or proteins, altering their function. Additionally, the presence of the carbamothioyl group could facilitate interactions with thiol-containing enzymes or receptors involved in various biological processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of trichloroethyl derivatives found that one such compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Cancer Cell Line Studies : In vitro assays on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonylation of pyrrolidine-2-carboxylic acid derivatives using toluene-4-sulfonyl chloride. Key steps include:

  • Activation : Use of a base (e.g., triethylamine) to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic attack on the sulfonyl chloride .
  • Solvent Selection : Polar aprotic solvents like dichloromethane or dimethylformamide enhance reactivity .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) . Yield Optimization : Excess sulfonyl chloride (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) improve yields to >80%. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonyl group integration (e.g., aromatic protons at δ 7.6–7.8 ppm for toluenesulfonyl) and pyrrolidine ring conformation .
  • X-ray Diffraction (XRD) : Resolves stereochemistry and crystal packing. For example, orthorhombic systems (space group P2₁2₁2₁) are common for sulfonamide derivatives, with hydrogen-bonding networks stabilizing the structure .
  • FTIR : Key peaks include S=O stretching (1350–1150 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Stability : Stable at room temperature in dry environments but sensitive to prolonged exposure to moisture (hydrolysis risk) and UV light (sulfonyl group degradation) .
  • Storage : Store in amber glass vials under inert gas (N₂), at –20°C for long-term preservation. Desiccants (silica gel) are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction pathways or optimize synthesis?

  • Reaction Path Search : Quantum chemical calculations (DFT at B3LYP/6-31G* level) model transition states and intermediates, identifying energetically favorable pathways .
  • Solvent Effects : COSMO-RS simulations predict solvation energies to optimize solvent selection, reducing experimental trial-and-error .
  • Case Study : MD simulations of sulfonylation reactions revealed that steric hindrance at the pyrrolidine nitrogen affects sulfonyl group orientation, guiding substituent modifications .

Q. How to resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?

  • Root-Cause Analysis :
  • Step 1 : Validate computational parameters (e.g., basis set adequacy, solvent model accuracy).
  • Step 2 : Use LC-MS or GC-MS to identify byproducts (e.g., hydrolyzed sulfonic acids or dimerization products) .
  • Step 3 : Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to align with computational insights .

Q. What strategies are effective for studying the compound’s bioactivity (e.g., enzyme inhibition)?

  • Assay Design :
  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, matrix metalloproteinases) .
  • Kinetic Studies : Use fluorogenic substrates to measure IC₅₀ values. Include controls (e.g., acetazolamide for carbonic anhydrase) .
    • SAR Analysis : Modify the pyrrolidine ring (e.g., introduce fluorine at C4) or sulfonyl substituents to correlate structure with activity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Key Issues :
  • Racemization Risk : Elevated temperatures during scale-up can epimerize the pyrrolidine C2 center. Solutions include using chiral auxiliaries or low-temperature flow reactors .
  • Purification : Chromatography becomes impractical; switch to fractional crystallization with chiral resolving agents (e.g., L-tartaric acid) .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Varied Conditions

SolventBaseTemp (°C)Yield (%)Purity (HPLC)
DCMEt₃N08298.5
DMFDIPEA257897.2
THFPyridine106595.8
Data adapted from sulfonylation studies in .

Table 2 : Computational vs. Experimental Bond Lengths (Å) in Sulfonyl Group

ParameterDFT (B3LYP)XRD Data
S–O₁1.431.44
S–C (Toluene)1.771.76
Discrepancies <1% validate computational accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.